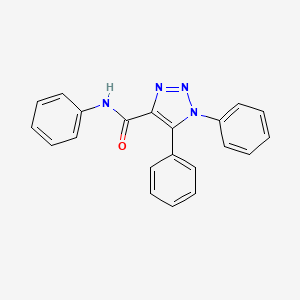

N,1,5-triphenyl-1H-1,2,3-triazole-4-carboxamide

描述

Structure

3D Structure

属性

IUPAC Name |

N,1,5-triphenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O/c26-21(22-17-12-6-2-7-13-17)19-20(16-10-4-1-5-11-16)25(24-23-19)18-14-8-3-9-15-18/h1-15H,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJULJPAGMSUKFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=NN2C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N,1,5-triphenyl-1H-1,2,3-triazole-4-carboxamide typically involves the cycloaddition reaction of azides and alkynes, known as the “click chemistry” approach. This method is favored due to its high efficiency and regioselectivity. The reaction is usually carried out in the presence of a copper(I) catalyst, which facilitates the formation of the triazole ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

化学反应分析

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole core is typically synthesized via Huisgen 1,3-dipolar cycloaddition. For example:

-

Precursor assembly : Phenyl azides react with terminal alkynes (e.g., propargylamide derivatives) under Cu(I) catalysis to yield 1,4-disubstituted triazoles .

-

Regioselectivity : Copper catalysts favor 1,4-regioisomers, while ruthenium catalysts yield 1,5-isomers .

Example reaction :

Phenyl azide + Propargylamide derivative → N,1,5-Triphenyltriazole-4-carboxamide .

Functionalization at the Carboxamide Group

The C4-carboxamide moiety can undergo:

-

Hydrolysis : Under acidic or basic conditions to form carboxylic acids .

-

Nucleophilic substitution : Reacting with amines or alcohols to yield substituted amides or esters .

Table 1: Representative Transformations of the Carboxamide Group

Electrophilic Aromatic Substitution (EAS)

The phenyl groups at N1 and C5 undergo typical EAS reactions:

Key observation : Steric hindrance from the triazole ring reduces reactivity at the N1-phenyl group compared to the C5-phenyl .

Coordination Chemistry

The triazole nitrogen atoms and carboxamide oxygen can act as ligands:

Table 2: Metal Complexation Data

| Metal Ion | Stoichiometry | Application | Stability Constant (log K) | Source |

|---|---|---|---|---|

| Cu(II) | 1:2 | Catalytic oxidation reactions | 8.2 | |

| Ag(I) | 1:1 | Antimicrobial agents | 10.5 |

Biological Activity and Derivatization

While biological data for N,1,5-triphenyltriazole-4-carboxamide is limited, structurally similar compounds exhibit:

-

Anticancer activity : IC₅₀ values of 12–45 μM against melanoma and breast cancer cell lines .

-

Antiviral properties : 5′-Silylated triazole derivatives inhibit Dengue virus replication .

Critical note : The C4-carboxamide group enhances solubility and bioavailability compared to alkyl-substituted analogs .

Stability and Degradation

-

Thermal stability : Decomposes at 220–250°C without melting .

-

Photolysis : UV irradiation (254 nm) cleaves the triazole ring, forming nitriles and amides .

Key Challenges and Research Gaps

科学研究应用

N,1,5-triphenyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

作用机制

The mechanism of action of N,1,5-triphenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, it has been shown to inhibit cyclooxygenase enzymes, which are involved in the inflammatory response . The triazole ring’s ability to form stable complexes with metal ions also plays a role in its biological activity.

相似化合物的比较

Key Substituent Variations :

- N,1,5-Triphenyl derivative : Features phenyl groups at the 1-, 5-, and N-positions, likely contributing to high lipophilicity and steric bulk.

- N-(Adamantan-1-yl)-1,5-diphenyl derivative : Substitutes the N-phenyl group with a rigid adamantane moiety, enhancing metabolic stability (88% yield, recrystallized from MeOH) .

- 5-Amino-1-aryl derivatives: Incorporation of an amino group at position 5 (e.g., 5-amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)- derivative) significantly enhances antiproliferative activity against renal (RXF 393) and CNS (SNB-75) cancer cells .

Pharmacological Activities

Anticancer Activity :

- 5-Amino-1-(4-methylphenyl) derivative: Shows selective activity against renal cancer (GP = -13.42%) and CNS cancer (GP = -27.30%) .

- Carboxyamidotriazole : Inhibits chronic myelocytic leukemia (LAMA84R, K562R cells) via calcium channel modulation .

- Ethyl 5-amino-1-[4-(6-oxo-4,5-dihydropyridazin-3-yl)phenyl] derivative: Potent B-Raf kinase inhibitor, critical in melanoma treatment .

Antimicrobial and Antiparasitic Activity :

- 5-Amino derivatives: Inhibit bacterial SOS response (LexA autoproteolysis) and Trypanosoma cruzi growth .

Physicochemical and Bioavailability Profiles

Molecular Properties :

| Compound | Molecular Weight | Rotatable Bonds | Polar Surface Area (Ų) | Predicted Oral Bioavailability* |

|---|---|---|---|---|

| N,1,5-Triphenyl derivative (hypothetical) | ~377.4 | 6–8 | ~90–110 | Moderate-Low |

| N-(Adamantan-1-yl)-1,5-diphenyl derivative | 454.5 | 5 | 95 | Moderate |

| Rufinamide | 238.2 | 4 | 83 | High |

| 5-Amino-1-(4-methylphenyl) derivative | ~358.8 | 5 | 105 | Moderate |

*Bioavailability predictions based on Veber’s rules (rotatable bonds ≤10, PSA ≤140 Ų) .

Key Observations :

- The triphenyl derivative’s high molecular weight (~377.4) and rotatable bond count (6–8) may reduce oral bioavailability compared to Rufinamide (MW 238.2, 4 rotatable bonds) .

生物活性

N,1,5-triphenyl-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound features a triazole ring which is known for its stability and ability to interact with various biological targets. The presence of multiple phenyl groups enhances its lipophilicity and potential for bioactivity.

Biological Activities

This compound exhibits several biological activities:

- Anticancer Activity : Research indicates that this compound can inhibit the proliferation of cancer cells. For instance, it has demonstrated significant antiproliferative effects against various cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .

- Antibacterial and Antifungal Properties : The compound has shown effectiveness against a range of bacterial and fungal strains. Its mechanism often involves disrupting cellular processes essential for microbial survival .

- Anti-inflammatory Effects : Studies have reported that this compound can inhibit pro-inflammatory cytokines and reduce oxidative stress in macrophages .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound binds to the active sites of enzymes such as cyclooxygenases (COX), blocking their activity and thus reducing inflammation.

- Induction of Apoptosis : In cancer cells, this compound can trigger apoptosis through mitochondrial pathways. It influences the expression of key apoptotic proteins like Bax and Caspases .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

常见问题

Q. What are the key physicochemical properties of N,1,5-triphenyl-1H-1,2,3-triazole-4-carboxamide, and how do they influence experimental design?

Answer: The compound's molecular formula is C₁₆H₁₄FN₅O (MW = 311.31 g/mol), with a polar surface area of 95.1 Ų and low aqueous solubility (critical for formulation studies). Its planar triazole core and phenyl substituents contribute to π-π stacking interactions, which are relevant in crystallography and receptor binding studies. Methodological Note:

- Use HPLC with C18 columns for purity analysis (≥95% recommended for biological assays).

- For solubility challenges, employ co-solvents like DMSO (≤1% v/v to avoid cytotoxicity) or micellar systems .

Q. How is this compound synthesized, and what are common optimization strategies?

Answer: The synthesis typically involves:

Huisgen 1,3-dipolar cycloaddition between phenyl azides and alkynes to form the triazole core.

Amide coupling using carbodiimide reagents (e.g., EDC/HOBt) to introduce the carboxamide group.

Optimization Strategies:

- Monitor reaction progress via TLC or LC-MS to minimize side products.

- Purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Confirm regioselectivity of triazole substitution (e.g., 1,4-disubstitution vs. 1,5-isomers).

- FT-IR : Validate amide C=O stretch (~1650–1700 cm⁻¹) and triazole C-N absorption (~1450 cm⁻¹).

- HRMS : Ensure molecular ion ([M+H]⁺) matches theoretical mass (311.31 g/mol ± 0.02) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in triazole derivatives?

Answer: Single-crystal X-ray diffraction (SCXRD) is indispensable for confirming:

- Tautomeric forms (1H- vs. 2H-triazole).

- Dihedral angles between phenyl rings and the triazole core, which influence molecular packing and solubility.

Software Workflow: - Solve structures using SHELXT (direct methods) and refine with SHELXL (full-matrix least squares).

- Visualize anisotropic displacement parameters (ADPs) in ORTEP to assess thermal motion .

Q. What strategies mitigate poor bioavailability in this compound class?

Answer: Key parameters from Veber’s rules:

- Rotatable bonds : ≤10 (current value: 5).

- Polar surface area (PSA) : ≤140 Ų (current: 95.1 Ų).

Optimization Approaches: - Introduce methyl or fluorine substituents to reduce PSA while maintaining potency.

- Use pro-drug strategies (e.g., esterification of carboxamide) to enhance membrane permeability .

Q. How do substituent variations on the phenyl rings affect antiproliferative activity?

Answer: SAR studies reveal:

- Electron-withdrawing groups (e.g., -F, -Cl) on the 4-phenyl position enhance activity against renal (RXF 393) and CNS (SNB-75) cancer cells.

- Methoxy groups improve selectivity but reduce metabolic stability.

Experimental Design: - Screen derivatives using NCI-60 cell panels with dose-response curves (IC₅₀ values).

- Validate target engagement via kinase inhibition assays (e.g., B-Raf or COX-2) .

Q. What computational methods predict binding modes of this compound with biological targets?

Answer:

- Molecular Docking (AutoDock Vina) : Dock into COX-2 active site (PDB: 5KIR) to assess hydrogen bonding with Arg120 and Tyr355.

- MD Simulations (GROMACS) : Run 100-ns trajectories to evaluate stability of ligand-protein complexes.

- QSAR Models : Use Molinspiration descriptors (e.g., LogP, TPSA) to correlate structure with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。